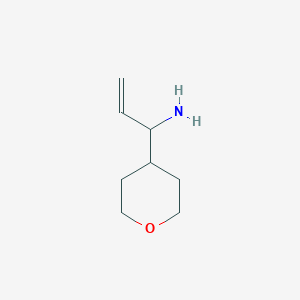

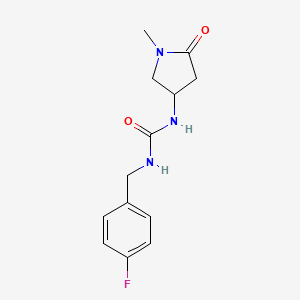

1-(Oxan-4-yl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

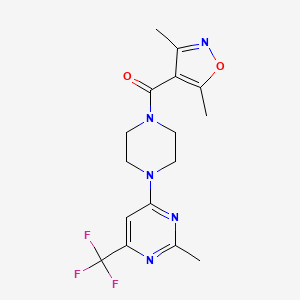

“1-(Oxan-4-yl)prop-2-en-1-amine” is a chemical compound with the molecular weight of 141.21 . It is also known as 4-allyltetrahydro-2H-pyran-4-amine . The compound is stored at room temperature and it is in liquid form .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 141.21 . It is stored at room temperature and is in liquid form .Scientific Research Applications

Metal-Free Photosensitized Oxyimination of Unactivated Alkenes

This study presents a metal-free photosensitization protocol for introducing amine and alcohol functionalities into alkene feedstocks in a single step, utilizing oxime carbonate as a bifunctional source. This innovative approach facilitates the convergent synthesis of 1,2-aminoalcohols, which are pivotal in high-value organic molecules, including pharmaceuticals and natural products, under mild conditions. This method is particularly significant for synthesizing complex molecules efficiently and sustainably (Patra et al., 2021).

Oxadiazoles in Medicinal Chemistry

Oxadiazoles are highlighted for their utility in medicinal chemistry, serving as bioisosteric replacements for ester and amide functionalities. This research outlines the synthesis routes and applications of 1,3,4-oxadiazoles, demonstrating their lower lipophilicity and improved metabolic stability compared to their isomeric counterparts. Such attributes make oxadiazoles valuable for drug development, offering insights into their structural and functional versatility (Boström et al., 2012).

Scalable Synthesis of Oxadiazol Derivatives

A scalable synthesis method for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide is discussed, employing a safety-driven synthetic strategy. This approach emphasizes the selection of thermally stable compounds and the application of process safety principles, highlighting the relevance of oxadiazoles and related compounds in developing materials and chemicals with enhanced safety profiles (Likhite et al., 2016).

Modular Synthesis of Polysubstituted 1,3-Oxazolidines

This research introduces a modular, one-pot synthesis method for polysubstituted 1,3-oxazolidines, leveraging a two-step, four-component process. The study showcases the synthetic versatility and efficiency of this method in generating complex organic structures, underscoring the broad applicability of such methodologies in synthesizing heterocyclic compounds (Tejedor et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

1-(oxan-4-yl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(9)7-3-5-10-6-4-7/h2,7-8H,1,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMSIHRBCQNLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)